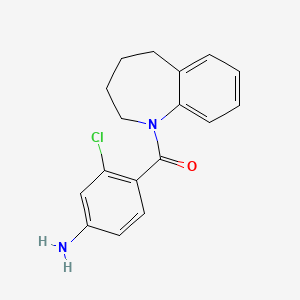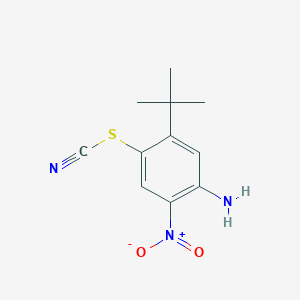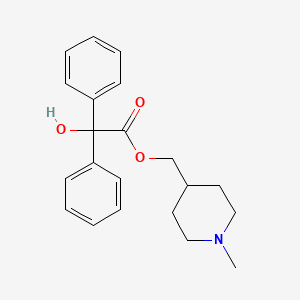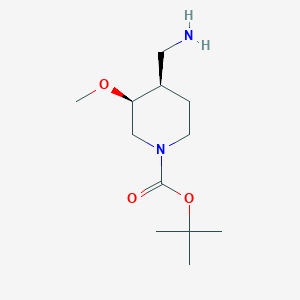
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group, a methoxy group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the piperidine ring and introduce the substituents through a series of reactions such as alkylation, reduction, and esterification. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The tert-butyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the aminomethyl group may yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme-substrate interactions, as its structure can mimic natural substrates. It can also be used in the development of enzyme inhibitors or activators.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its unique structure allows for the exploration of new therapeutic targets and the development of novel treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique reactivity and structural features make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. The tert-butyl ester can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(3S,4R)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
- tert-Butyl(3S,4R)-4-(aminomethyl)-3-ethoxypiperidine-1-carboxylate
- tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This unique structure allows for specific interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-6-5-9(7-13)10(8-14)16-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1 |
Clé InChI |
WXQMQAMXMZTBAB-NXEZZACHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)CN |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


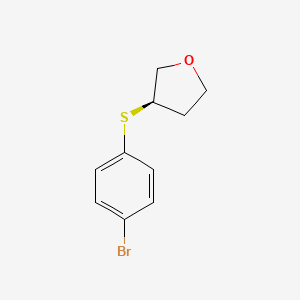
![8-Chloro-1-(2-chlorophenyl)-3,4-dihydro-benzo[c]azepin-5-one](/img/structure/B8402865.png)
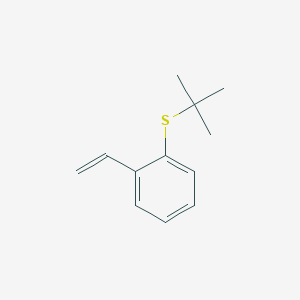
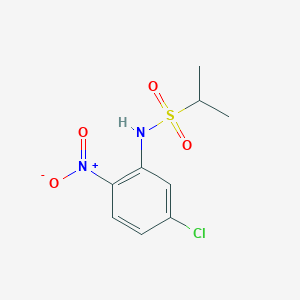

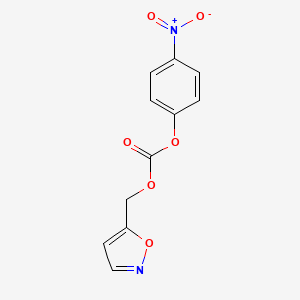
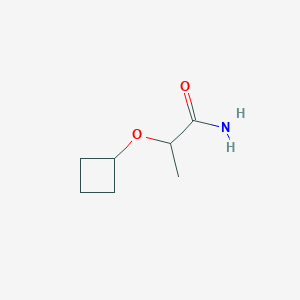
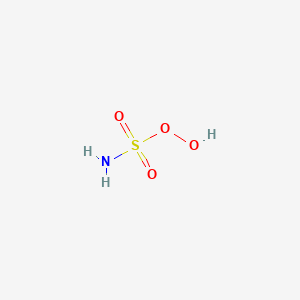
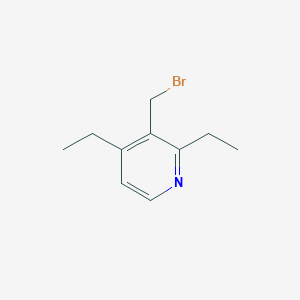
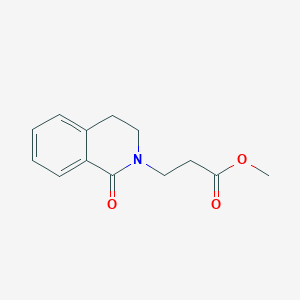
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-carboxylic acid](/img/structure/B8402926.png)
